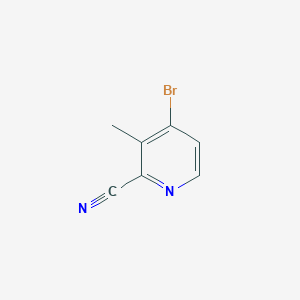

4-Bromo-3-methyl-pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-methyl-pyridine-2-carbonitrile is a chemical compound used as a synthetic intermediate . It is used in the synthesis of various pharmaceuticals and agrochemicals .

Molecular Structure Analysis

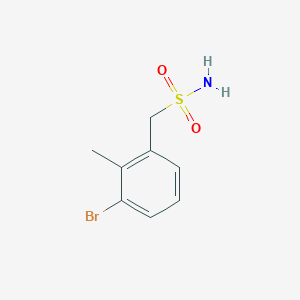

The molecular formula of 4-Bromo-3-methyl-pyridine-2-carbonitrile is C7H5BrN2 . It has a molecular weight of 197.03 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromo-3-methyl-pyridine-2-carbonitrile are not detailed in the searched resources , it is known to be a useful intermediate in various organic synthesis processes, including the preparation of crown-ester-bipyridines and viologens .Physical And Chemical Properties Analysis

4-Bromo-3-methyl-pyridine-2-carbonitrile is a powder with a predicted boiling point of 286.7±35.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be -2.50±0.10 .Aplicaciones Científicas De Investigación

Organic Synthesis Building Block for Cross-Coupling Reactions

4-Bromo-3-methyl-pyridine-2-carbonitrile serves as a building block in various cross-coupling reactions, which are fundamental in creating complex organic molecules. It is used in Negishi cross-coupling reactions with aryl halides catalyzed by palladium, allowing for the formation of C−N bonds .

Pharmaceutical Intermediates Synthesis of Bioactive Compounds

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. It is involved in the preparation of 3-benzyloxy-4-bromopicolinate ester and 3-benzyloxy-5-bromopicolinate ester, which are common building blocks for pharmaceuticals and agrochemicals .

Material Science Creation of Advanced Materials

Due to its diverse reactivity and structural complexity, 4-Bromo-3-methyl-pyridine-2-carbonitrile is extensively used in material science research. It offers potential in the development of new materials with unique properties.

4. Agrochemical Production: Synthesis of Pesticides and Herbicides The compound finds application in the agrochemical industry as a precursor for the synthesis of various pesticides and herbicides, contributing to agricultural productivity .

5. Dye Manufacturing: Intermediate for Dye Synthesis It serves as an important raw material and intermediate in the synthesis of dyes, aiding in the production of a wide range of colorants for different applications .

Catalysis Enhancing Reaction Efficiency

In catalysis, 4-Bromo-3-methyl-pyridine-2-carbonitrile is used to improve the efficiency of chemical reactions, particularly in processes involving copper as a catalyst .

Mecanismo De Acción

Target of Action

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of SM cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound could potentially influence the formation of carbon–carbon bonds .

Result of Action

As a potential participant in sm cross-coupling reactions, it could contribute to the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 4-Bromo-3-methyl-pyridine-2-carbonitrile can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-3-methylpyridine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c1-5-6(8)2-3-10-7(5)4-9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXORKPPOJBWEQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-methyl-pyridine-2-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[2,3-b]furan-4,9-dione](/img/structure/B2935496.png)

![6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2935501.png)

![N-(4-fluorobenzyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2935505.png)

![2-phenoxy-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2935509.png)

![2-(3,4-Dichlorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2935512.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B2935513.png)